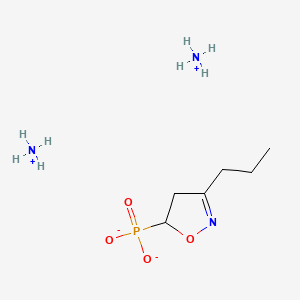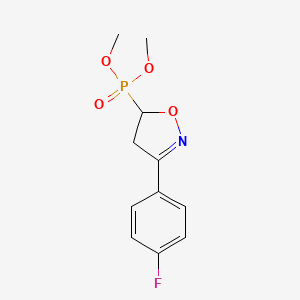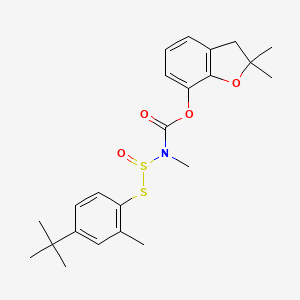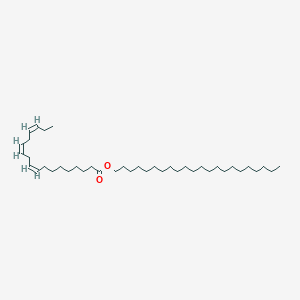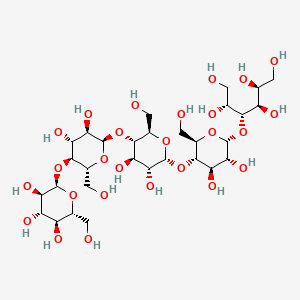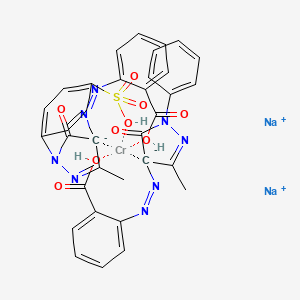
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is a chemical compound that belongs to the class of quaternary ammonium compounds and phosphonates. It is a phospholipid derivative with a molecular structure containing a positively charged quaternary ammonium group attached to a hydrophobic tail composed of an oleoyl amide group. This compound is often used as a cationic surfactant and as an ingredient in personal care products, particularly in hair conditioning formulations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate typically involves the reaction of oleoyl chloride with 3-aminopropyltrimethylammonium chloride in the presence of a base, followed by the addition of methyl methylphosphonate. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Base catalysts like triethylamine or pyridine
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxyl derivatives.
Reduction: Saturated derivatives.
Substitution: Thiol or amine-substituted products.
科学的研究の応用
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Studied for its potential antimicrobial properties and its role in biomimetic membranes.
Medicine: Explored for drug delivery systems due to its ability to interact with both water and oil.
Industry: Utilized in personal care products, particularly in hair conditioning formulations.
作用機序
The mechanism of action of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced delivery of active ingredients in drug formulations.
類似化合物との比較
Similar Compounds
- Trimethyl(3-(stearoylamino)propyl)ammonium methyl methylphosphonate
- Trimethyl(3-(palmitoylamino)propyl)ammonium methyl methylphosphonate
- Trimethyl(3-(myristoylamino)propyl)ammonium methyl methylphosphonate
Uniqueness
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is unique due to its oleoyl group, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to act as a surfactant and its effectiveness in various applications, including personal care products and drug delivery systems .
特性
CAS番号 |
70055-71-9 |
|---|---|
分子式 |
C24H49N2O.C2H6O3P C26H55N2O4P |
分子量 |
490.7 g/mol |
IUPAC名 |
methoxy(methyl)phosphinate;trimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium |
InChI |
InChI=1S/C24H48N2O.C2H7O3P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-6(2,3)4/h12-13H,5-11,14-23H2,1-4H3;1-2H3,(H,3,4)/b13-12-; |
InChIキー |
PBMBPUTYRNYYSO-USGGBSEESA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


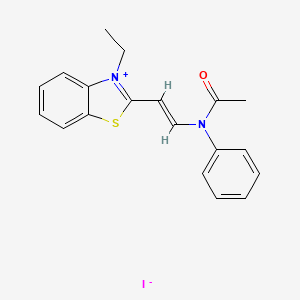
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)

